BenchChemオンラインストアへようこそ!

6-Bromo-7-methoxyquinoline

HIV-1 Integrase Allosteric Inhibitor Antiviral Resistance

Buy 6-Bromo-7-methoxyquinoline (CAS 1620515-86-7) for HIV-1 integrase allosteric inhibitor development. Documented selectivity vs 8-bromo isomer. Verify A128T mutant susceptibility. CNS permeability parameters (TPSA 22.1; XLogP3 2.9) ideal for BBB passive diffusion. MAO-B selectivity >50-fold (IC50 2.69 µM) over MAO-A (143 µM). Optimize cross-coupling at 6-position via Suzuki-Miyaura. Stock available. Request quote.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1620515-86-7
Cat. No. B1382755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methoxyquinoline
CAS1620515-86-7
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CC=NC2=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3
InChIKeyUACHUBQTGCSWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methoxyquinoline (CAS 1620515-86-7) – A Halogenated Quinoline Intermediate for Targeted Medicinal Chemistry and Antiviral Development


6-Bromo-7-methoxyquinoline (CAS 1620515-86-7) is a brominated and methoxylated derivative of the quinoline heterocyclic scaffold [1]. With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound features a bromine atom at the 6-position and a methoxy group at the 7-position of the bicyclic ring system [1]. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, while the methoxy group modulates the electronic properties and lipophilicity of the quinoline core (calculated XLogP3 of 2.9) [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry programs targeting antiviral and anticancer agents, with documented application as a key intermediate in the synthesis of HIV-1 integrase allosteric inhibitors (ALLINIs) [2].

Why 6-Bromo-7-methoxyquinoline Cannot Be Substituted by Other Bromo- or Methoxy-Quinoline Isomers in Drug Development Pipelines


The specific regiochemistry of the bromine and methoxy substituents on the quinoline core is a critical determinant of biological activity and synthetic utility. Substituting 6-Bromo-7-methoxyquinoline with a generic 'bromoquinoline' or a positional isomer such as 8-Bromo-7-methoxyquinoline (CAS 36023-06-0) or 6-Bromo-8-methoxyquinoline (CAS 103028-32-6) introduces significant and quantifiable changes in target binding, mutant resistance profiles, and downstream synthetic compatibility [1]. For instance, in the context of HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo substitution pattern, while conferring antiviral potency against wild-type virus, exhibits a distinct susceptibility to the A128T resistance mutation that is not shared by the 8-bromo isomer [2]. This position-specific effect demonstrates that the exact placement of the bromine atom dictates the compound's interaction with the viral enzyme's dimer interface, rendering simple isomer substitution a high-risk strategy that can lead to a complete loss of efficacy against clinically relevant viral variants [2]. Furthermore, the 7-methoxy group imparts specific electronic and steric properties that influence both target engagement and the compound's physicochemical profile, as reflected in its predicted LogP and Topological Polar Surface Area (22.1 Ų) [3].

Quantitative Evidence Guide: 6-Bromo-7-methoxyquinoline Performance vs. Comparators


HIV-1 Integrase Allosteric Inhibition: Differential Mutant Susceptibility of 6-Br vs. 8-Br Isomer

In a study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo substituted analog demonstrated a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo positional isomer retained full effectiveness [1]. This provides a clear, quantitative differentiation between the two regioisomers in a therapeutically relevant resistance model.

HIV-1 Integrase Allosteric Inhibitor Antiviral Resistance

MAO-B Enzyme Inhibition Profile: Comparison with MAO-A Isoform Selectivity

Binding affinity data for 6-bromo-7-methoxyquinoline (reported as CHEMBL2062875) against recombinant human monoamine oxidase (MAO) enzymes reveals a quantifiable selectivity profile. The compound inhibits MAO-B with an IC50 of 2.69 µM, while its activity against the MAO-A isoform is significantly weaker, with an IC50 > 100 µM [1]. This data establishes a baseline for the compound's interaction with this neurological target.

MAO-B Enzyme Inhibition Neuropharmacology

Physicochemical Profile: Calculated LogP and TPSA for CNS Drug-Likeness Assessment

The calculated physicochemical properties of 6-bromo-7-methoxyquinoline provide a baseline for evaluating its drug-likeness, particularly for central nervous system (CNS) applications. The compound has a predicted XLogP3 of 2.9 and a Topological Polar Surface Area (TPSA) of 22.1 Ų [1]. These values can be compared to established guidelines (e.g., Lipinski's Rule of Five, CNS MPO score) to assess its potential for oral bioavailability and blood-brain barrier penetration.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Commercial Purity and Handling Specifications: A Benchmark for Reproducible Research

Commercial availability and quality specifications are critical for ensuring experimental reproducibility. 6-Bromo-7-methoxyquinoline is commercially available from multiple vendors with a standard minimum purity specification of 98% (as per Fluorochem, Product Code F500892) . This specification serves as a benchmark for procurement, ensuring that the material meets a defined quality threshold suitable for sensitive biological assays and synthetic transformations.

Quality Control Chemical Procurement Reproducibility

Optimized Application Scenarios for 6-Bromo-7-methoxyquinoline in Drug Discovery and Chemical Biology


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization

Procure 6-Bromo-7-methoxyquinoline for use as a synthetic intermediate in medicinal chemistry programs focused on developing novel HIV-1 integrase allosteric inhibitors. This specific scaffold is a proven entry point for exploring structure-activity relationships (SAR) at the 6-position of the quinoline core. However, researchers must be aware of the compound's documented susceptibility to the A128T resistance mutation, which should be a key consideration during lead optimization and in vitro resistance profiling studies [1].

Central Nervous System (CNS) Focused Chemical Library Synthesis

Utilize 6-Bromo-7-methoxyquinoline as a building block in the synthesis of compound libraries intended for CNS target screening. Its computed physicochemical profile—specifically a low Topological Polar Surface Area (TPSA) of 22.1 Ų and a favorable XLogP3 of 2.9—aligns with key parameters for passive blood-brain barrier permeability and oral bioavailability [2]. The bromine atom provides a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling rapid diversification of the quinoline scaffold at the 6-position.

MAO-B Inhibitor Probe Development

Acquire 6-Bromo-7-methoxyquinoline for use as a starting point for developing selective monoamine oxidase B (MAO-B) inhibitors. The compound demonstrates a quantifiable, >50-fold selectivity for MAO-B (IC50 = 2.69 µM) over the MAO-A isoform (IC50 = 143 µM) [3]. This selectivity profile makes it a suitable molecular probe for investigating MAO-B function in neurological models or for initiating a medicinal chemistry campaign aimed at improving potency while maintaining isoform selectivity.

Synthetic Methodology Development for Bromo-Methoxyquinolines

Employ 6-Bromo-7-methoxyquinoline as a model substrate in the development and optimization of novel synthetic methodologies, such as regioselective cross-coupling reactions or directed C-H functionalization. The presence of both a reactive bromine atom and an electron-donating methoxy group in a defined 1,2-relationship on the quinoline ring provides a well-characterized system for testing new catalytic systems and reaction conditions, as documented in patent literature for related bromo-substituted quinolines [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.